3-Oxa-9-azaspiro[5.5]undecane hydrochloride
Description
3-Oxa-9-azaspiro[5.5]undecane hydrochloride (CAS 1380300-88-8) is a spirocyclic compound featuring a bicyclic structure with oxygen and nitrogen atoms at positions 3 and 9, respectively. Its molecular formula is C₉H₁₈ClNO, with a molecular weight of 191.7 g/mol . It is primarily used in pharmaceutical research, particularly in the development of antimicrobial and anti-inflammatory agents. The compound is supplied as a high-purity (>98%) research-grade material, requiring storage at 2–8°C to prevent degradation .
Properties
IUPAC Name |
3-oxa-9-azaspiro[5.5]undecane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c1-5-10-6-2-9(1)3-7-11-8-4-9;/h10H,1-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGMWUWIKHZVNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CCOCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization via Prins Reaction
The most commonly reported laboratory synthesis involves a cyclization step that forms the spirocyclic framework. This typically starts with the reaction of piperidin-4-one hydrochloride hydrate and but-3-en-1-ol under acidic conditions, often using sulfuric acid as a catalyst. The reaction proceeds through a Prins-type cyclization mechanism, which facilitates the formation of the spiro ring system by linking the nitrogen-containing ring with the oxygen-containing ring.
- Key reagents: Piperidin-4-one hydrochloride hydrate, but-3-en-1-ol, sulfuric acid (acid catalyst)
- Reaction conditions: Acidic medium, controlled temperature to avoid side reactions
- Outcome: Formation of the spirocyclic 3-oxa-9-azaspiro[5.5]undecane core, followed by isolation as the hydrochloride salt
This method is favored for its straightforward approach to constructing the spirocyclic skeleton with good yields and relatively mild conditions.
Industrial Scale Optimization
For industrial production, the synthesis is optimized to maximize yield and purity:
- Temperature control: Maintaining optimal temperature to balance reaction rate and selectivity
- Reaction time: Adjusted to ensure complete conversion without degradation
- Reactant concentration: Balanced to minimize side reactions and facilitate purification
- Purification: Typically involves recrystallization or other chromatographic techniques to achieve high purity (>98%)
Industrial processes may also incorporate continuous flow reactors or alternative acid catalysts to improve scalability and efficiency.
Alternative Synthetic Strategies
Ring-Closing Metathesis and Hydrogenation
An alternative synthetic approach involves a multi-step sequence:
- Ring-closing metathesis: A precursor compound undergoes ring-closing metathesis catalyzed by Grubbs catalyst in the presence of tert-butyl peroxide in dichloromethane, forming an intermediate spirocyclic alkene.
- Catalytic hydrogenation: The intermediate is hydrogenated using palladium on carbon (Pd/C) in methanol to reduce the double bond and yield the free amine.
- Hydrochloride salt formation: The free amine is treated with hydrochloric acid in dichloromethane to form the hydrochloride salt of 3-oxa-9-azaspiro[5.5]undecane.
- Catalyst loading and solvent choice (e.g., THF as an alternative solvent) can be adjusted to improve reaction efficiency.
- Monitoring reaction progress with thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) helps identify bottlenecks.
Preparation via Robinson Annulation and Hydrogenation (Related Spirocyclic Systems)
Research on related 3-heterospiro[5.5]undecanes shows the use of Robinson annulation of 4-substituted heterocyclic aldehydes with methyl vinyl ketone to form spirocyclic enones, followed by hydrogenation to yield the saturated spirocyclic system.
- Example: Starting from 1-methyl-4-piperidinecarboxaldehyde, Robinson annulation yields 3-heterospiro[5.5]undec-7-en-9-ones, which upon hydrogenation produce the corresponding 3-heterospiro[5.5]undecan-9-ones.
- Hydrogenation is typically performed with Pd/C under mild hydrogen pressure (e.g., 4.5 bar) at ambient temperature.
- This method provides a versatile route to various spirocyclic compounds, including oxygen- and nitrogen-containing derivatives structurally related to 3-oxa-9-azaspiro[5.5]undecane.
Summary Data Table of Preparation Methods
| Preparation Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Prins Cyclization | Piperidin-4-one hydrochloride hydrate, but-3-en-1-ol, sulfuric acid | Direct spiro ring formation; mild conditions | Requires acid catalyst; potential side reactions |
| Ring-Closing Metathesis + Hydrogenation | Grubbs catalyst, tert-butyl peroxide, Pd/C, HCl | High selectivity; modular approach | Multi-step; catalyst cost |
| Robinson Annulation + Hydrogenation | 4-substituted heterocyclic aldehydes, methyl vinyl ketone, Pd/C | Versatile for related spirocycles | Longer synthesis sequence |
Detailed Research Findings and Notes
- The Prins cyclization route is well-documented for producing the hydrochloride salt with high purity after recrystallization.
- The ring-closing metathesis approach allows for fine-tuning of the spirocyclic structure and is useful for synthesizing analogs with different substituents.
- Robinson annulation followed by hydrogenation is a robust method for synthesizing a broad class of 3-heterospiro[5.5]undecanes, including nitrogen- and oxygen-containing variants, which can be adapted for the target compound.
- Characterization of the compound during preparation employs techniques such as proton nuclear magnetic resonance (H NMR), mass spectrometry (MS), and polarimetry to confirm structure and purity.
- Storage and handling recommendations include keeping the compound in airtight containers at low temperatures (<15°C) under inert atmosphere to prevent degradation and moisture uptake.
Chemical Reactions Analysis
Types of Reactions
3-Oxa-9-azaspiro[5.5]undecane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the nitrogen atom in the spirocyclic structure can be targeted by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in the presence of a suitable solvent.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the structure.
Substitution: Substituted derivatives where the nitrogen atom is replaced by other functional groups.
Scientific Research Applications
3-Oxa-9-azaspiro[5.5]undecane hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Oxa-9-azaspiro[5.5]undecane hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or antitumor activity. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Variations
Spirocyclic compounds with azaspiro[5.5]undecane frameworks are structurally diverse, with variations in heteroatom placement, substituents, and ring sizes. Below is a detailed comparison:
Physical Properties
| Property | 3-Oxa-9-azaspiro[5.5]undecane HCl | 2d (Ethyl-oxadiazolyl derivative) | 2ab (Benzyl-cyclopropyl derivative) |
|---|---|---|---|
| Melting Point (°C) | Not reported | 140–142 | 221–223 |
| Molecular Weight (g/mol) | 191.7 | 369.8 | 388.9 |
| Purity | >98% | >95% | >95% |
| Storage Conditions | 2–8°C | Room temperature | -20°C |
Key Findings and Implications
Substituent Impact : The presence of polar groups (e.g., oxadiazolyl in 2d) enhances biological activity, while unsubstituted variants are inactive .
Structural Rigidity : The spirocyclic backbone improves metabolic stability, making these compounds viable for drug development .
Synthetic Challenges : Multi-step syntheses (e.g., Grubbs catalyst use) limit scalability, necessitating optimized routes for commercial viability .
Biological Activity
3-Oxa-9-azaspiro[5.5]undecane hydrochloride is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure, which incorporates both oxygen and nitrogen atoms. This compound has been investigated for various biological activities, including antimicrobial and antitumor properties, as well as its potential role as a ligand in pharmacological applications.
Chemical Structure and Synthesis
The molecular formula of this compound is , with a molecular weight of approximately 250.76 g/mol. The synthesis typically involves cyclization reactions that yield the spirocyclic framework, which is crucial for its biological activity. The compound can be synthesized using various methods, including oxidation, reduction, and substitution reactions, which modify the spiro structure to enhance its activity.
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Aqueous medium |
| Reduction | Lithium aluminum hydride | Anhydrous ether |
| Substitution | Thionyl chloride | Varies |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can inhibit their activity, leading to various biological effects such as:
- Antimicrobial Activity : Initial studies indicate potential efficacy against certain bacterial strains, suggesting that the compound may disrupt bacterial cell functions or inhibit growth.
- Antitumor Properties : The compound has shown promise in preliminary studies for inhibiting tumor cell proliferation, although further research is needed to elucidate the exact mechanisms involved.
- GABAAR Antagonism : Compounds similar to this compound have been reported as competitive antagonists of γ-aminobutyric acid type A receptors (GABAAR), which play a critical role in neurotransmission and could have implications in treating neurological disorders .
Case Studies and Research Findings
- Antimicrobial Studies : A study investigating the antimicrobial properties of various spirocyclic compounds found that this compound exhibited significant activity against Gram-positive bacteria, indicating its potential as an antibiotic agent.
- Antitumor Activity : Research published in medicinal chemistry journals highlighted the antitumor effects of spiro compounds similar to this compound. These studies demonstrated that the compounds could inhibit cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
- GABAAR Interaction : A dissertation focused on the pharmacological profiling of GABAAR antagonists included findings that indicated low cellular membrane permeability for compounds related to this compound, suggesting potential for peripheral applications without significant central nervous system penetration .
Q & A
Q. What is the standard synthetic route for 3-Oxa-9-azaspiro[5.5]undecane hydrochloride, and how can reaction conditions be optimized?
The synthesis involves three key steps ( ):
Ring-closing metathesis : Compound 56 reacts with Grubbs catalyst and tert-butyl peroxide in dichloromethane to form intermediate 52.
Hydrogenation : Intermediate 57 undergoes catalytic hydrogenation with Pd/C in methanol to yield the free amine.
Hydrochloride formation : The free amine is treated with HCl in dichloromethane.
Q. Optimization strategies :
- Adjust catalyst loading (e.g., Grubbs catalyst stoichiometry) to minimize side reactions.
- Test alternative solvents (e.g., THF) for improved solubility during hydrogenation.
- Monitor reaction progress via TLC or HPLC to identify bottlenecks.
Characterization : Confirm structure using H NMR (chemical shifts and peak splitting patterns) and mass spectrometry .
Q. What spectroscopic methods are most effective for characterizing this compound?
- H NMR : Key signals include spirocyclic proton resonances (δ 1.5–3.5 ppm) and amine/ether functionality shifts (δ 3.5–4.5 ppm) .
- Mass Spectrometry (MS) : ESI-MS or HRMS to confirm molecular ion peaks (e.g., [M+H] at m/z 191.7 for CHClNO) .
- Polarimetry : Measure specific optical rotation ([α]) to assess chiral purity, critical for asymmetric catalysis applications .
Q. What are the recommended storage and handling protocols for this compound?
- Storage : Keep in airtight containers at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles .
- Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid skin contact and inhalation; clean spills with inert absorbents (e.g., sand) .
Advanced Research Questions
Q. How can researchers design experiments to investigate the compound’s antimycobacterial activity against Mycobacterium tuberculosis?
- Minimum Inhibitory Concentration (MIC) assays : Use microdilution methods in Middlebrook 7H9 broth with H37Rv strains. Include positive controls (e.g., rifampicin) .
- Mechanistic studies : Perform time-kill assays or transcriptomic profiling to identify target pathways (e.g., cell wall synthesis disruption).
- Synergy testing : Combine with standard TB drugs (e.g., isoniazid) to evaluate additive or synergistic effects.
Note : reports activity but lacks MIC data, necessitating independent validation.
Q. What methodological approaches are used to study its application in asymmetric catalysis?
- Ligand screening : Test enantioselectivity in model reactions (e.g., asymmetric hydrogenation of ketones) using chiral HPLC to quantify enantiomeric excess (ee) .
- X-ray crystallography : Resolve the spirocyclic structure to correlate stereochemistry with catalytic performance .
- Computational modeling : DFT calculations to predict transition-state interactions and optimize ligand geometry .
Q. How can conflicting data on biological activity or synthetic yields be resolved?
- Reproducibility checks : Replicate experiments under controlled conditions (solvent purity, catalyst batch, temperature).
- Advanced analytics : Use C NMR or HSQC to detect trace impurities affecting biological activity .
- Meta-analysis : Compare datasets across studies to identify outliers or methodological discrepancies (e.g., variations in hydrogenation pressure) .
Q. What strategies are employed for impurity profiling during synthesis?
- HPLC-MS : Monitor reaction mixtures for byproducts (e.g., des-chloro analogs or incomplete hydrogenation products) .
- Reference standards : Use certified impurities (e.g., Venlaflaxine-related spirocyclic impurities) for cross-validation .
- Purification : Optimize column chromatography (silica gel or reverse-phase) to isolate the hydrochloride salt with ≥95% purity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
